An In-depth Technical Guide to 3-Methylazelaic Acid: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to 3-Methylazelaic Acid: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methylazelaic acid, a methylated derivative of the naturally occurring dicarboxylic acid, azelaic acid. While specific research on 3-methylazelaic acid is not extensively available in public literature, this document extrapolates its core chemical and physical properties based on the well-characterized parent compound, azelaic acid. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications and analysis of this compound.
Introduction to Azelaic Acid and its Derivatives
Azelaic acid, with the IUPAC name nonanedioic acid, is a nine-carbon saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₇COOH.[1][2] It is found in grains such as wheat, rye, and barley.[2] Industrially, it is produced through the ozonolysis of oleic acid.[1] Azelaic acid has established applications in dermatology for the treatment of acne and rosacea due to its anti-inflammatory and antimicrobial properties.[3][4]
The introduction of a methyl group to the azelaic acid backbone, creating 3-methylazelaic acid, can be expected to alter its physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications may, in turn, influence its biological activity and pharmacokinetic profile, making it a molecule of interest for further investigation in various research and development contexts.
Chemical Structure and Molecular Weight
The chemical structure of 3-methylazelaic acid is derived from its parent compound, azelaic acid. A methyl group (CH₃) is substituted for a hydrogen atom at the third carbon position of the nonanedioic acid chain.
Chemical Structure of 3-Methylazelaic Acid
Caption: Chemical structure of 3-methylazelaic acid.
Molecular Formula and Weight
The molecular formula of azelaic acid is C₉H₁₆O₄.[1][5] The addition of a methyl group (CH₂) to form 3-methylazelaic acid results in a molecular formula of C₁₀H₁₈O₄ .
The molecular weight is calculated as follows:
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Carbon (C): 10 atoms * 12.011 g/mol = 120.11 g/mol
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Hydrogen (H): 18 atoms * 1.008 g/mol = 18.144 g/mol
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Oxygen (O): 4 atoms * 15.999 g/mol = 63.996 g/mol
Molecular Weight of 3-Methylazelaic Acid: 202.25 g/mol
Physicochemical Properties
The physicochemical properties of 3-methylazelaic acid can be predicted based on the known properties of azelaic acid. The introduction of a methyl group is expected to slightly increase its lipophilicity.
Table 1: Comparison of Physicochemical Properties
| Property | Azelaic Acid | 3-Methylazelaic Acid (Predicted) |
| IUPAC Name | Nonanedioic acid[1] | 3-Methylnonanedioic acid |
| Molecular Formula | C₉H₁₆O₄[1][5] | C₁₀H₁₈O₄ |
| Molecular Weight | 188.22 g/mol [4][5] | 202.25 g/mol |
| Appearance | White powder[2] | Expected to be a white solid |
Potential Applications in Research and Drug Development
While there is a lack of specific studies on 3-methylazelaic acid, its structural similarity to azelaic acid suggests potential areas of investigation:
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Dermatology: The effect of the methyl group on the antimicrobial and anti-inflammatory properties of azelaic acid could be explored for potential new treatments for skin conditions.
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Metabolic Studies: As a modified fatty acid, it could be a useful tool in studying fatty acid metabolism and related disorders.
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Polymer Chemistry: Dicarboxylic acids are used in the synthesis of polymers. The methyl group could impart unique properties to resulting polymers.
Experimental Protocol: Quantification of 3-Methylazelaic Acid in a Biological Matrix by LC-MS/MS
This hypothetical protocol outlines a robust method for the quantification of 3-methylazelaic acid in a biological matrix, such as plasma, for pharmacokinetic or metabolic studies. The principles are based on standard bioanalytical techniques for small molecules.
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of a small molecule in a biological matrix.
Step-by-Step Methodology
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 3-methylazelaic acid).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporation and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
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Vortex for 30 seconds to ensure complete dissolution.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-methylazelaic acid and the internal standard. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined through infusion and fragmentation experiments.
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Data Analysis:
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Construct a calibration curve using standards of known concentrations of 3-methylazelaic acid.
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Quantify the concentration of 3-methylazelaic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion
3-Methylazelaic acid represents an intriguing molecule for further scientific exploration. While direct experimental data is currently limited, its chemical properties can be reliably inferred from its well-understood parent compound, azelaic acid. The analytical methodologies outlined in this guide provide a solid framework for researchers to begin investigating the potential of this compound in various scientific and therapeutic areas. As research progresses, a more detailed understanding of the unique properties and applications of 3-methylazelaic acid will undoubtedly emerge.
References
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Overview of Azelaic Acid (AZA): Structure, Natural Sources, and Industrial Production. ResearchGate.
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Azelaic acid. Wikipedia.
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Azelaic Acid (Nonanedioic Acid) Supplier. Acme-Hardesty.
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Azelaic acid | Bacterial chemical | CAS 123-99-9. Selleck Chemicals.
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Azelaic Acid | C9H16O4 | CID 2266. PubChem.
